Dapansutrile

Beschreibung

Eigenschaften

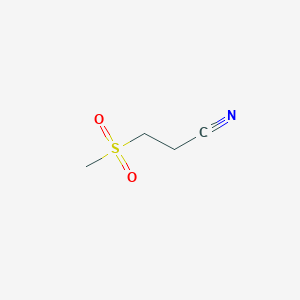

IUPAC Name |

3-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFRYKBDZNPJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336541 | |

| Record name | Dapansutrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54863-37-5 | |

| Record name | Dapansutrile [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapansutrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapansutrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfonyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPANSUTRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dapansutrile: A Technical Overview of its Inhibitory Effect on IL-1β and IL-18 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177) is an orally active, small molecule that represents a significant advancement in the targeted therapy of inflammatory diseases.[1][2] It functions as a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system responsible for the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4] Gout flares, for instance, are primarily driven by IL-1β.[1] This technical guide provides an in-depth analysis of dapansutrile's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that acts as an intracellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5] Its activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of IL-1β and IL-18.[6][7]

The activation of the NLRP3 inflammasome is generally understood to occur via a two-step process:

-

Priming (Signal 1): This initial step is triggered by stimuli such as microbial components binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursors of the target cytokines, pro-IL-1β and pro-IL-18.[8][9][10]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances like monosodium urate, and mitochondrial dysfunction, can trigger the second signal.[9] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1.[2][5] This assembly facilitates the auto-activation of caspase-1.[8][11]

Activated caspase-1 then functions as a protease, cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8][9][11]

Dapansutrile exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby inhibiting the activation phase (Signal 2) of the inflammasome.[12] Mechanistic studies have revealed that dapansutrile prevents the interaction between NLRP3 and ASC, as well as between NLRP3 and caspase-1, which is essential for the oligomerization and formation of the active inflammasome complex.[3][13] Furthermore, it has been demonstrated that dapansutrile reduces the ATPase activity of recombinant NLRP3, suggesting a direct interaction with the NLRP3 protein itself.[3][13] Importantly, dapansutrile does not affect the priming step, meaning it does not alter the gene expression of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[2][3] This selective inhibition of the NLRP3 inflammasome prevents the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18.[2][4]

References

- 1. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapansutrile - Wikipedia [en.wikipedia.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Discovery and chemical properties of Dapansutrile

An In-depth Technical Guide to Dapansutrile (OLT1177)

Discovery and Development

Dapansutrile, also known as OLT1177, is a novel, orally bioavailable small molecule developed by Olatec Therapeutics.[1][2] It was identified as a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[3] Dapansutrile is a β-sulfonyl nitrile compound designed to target the underlying mechanisms of inflammation mediated by interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Its development addresses the need for safe and effective therapies for a range of inflammatory diseases, including gout, arthritis, heart failure, and neurodegenerative conditions.[1][4][5] The drug has progressed through several clinical trials, demonstrating a favorable safety profile and therapeutic potential.[6][7][8]

Chemical Properties and Synthesis

Dapansutrile (IUPAC Name: 3-(Methanesulfonyl)propanenitrile) is a synthetic organic compound.[1] Its synthesis involves the alkylation of sodium methanesulfinate with 3-bromopropionitrile, which yields crude methylsulfonylpropionitrile that is subsequently purified.[1]

Table 1: Chemical and Physical Properties of Dapansutrile

| Property | Value | Source(s) |

| Synonyms | OLT1177, 3-(methylsulfonyl)propanenitrile | [1] |

| Molecular Formula | C₄H₇NO₂S | [1][9] |

| Molecular Weight | 133.17 g/mol | [1][9][10] |

| CAS Number | 54863-37-5 | [1] |

| XLogP | -0.32 to -0.7 | [2][9][11] |

| Hydrogen Bond Donors | 0 | [2][11][12] |

| Hydrogen Bond Acceptors | 3 | [2][11][12] |

| Rotatable Bonds | 2 | [2][11][12] |

| Topological Polar Surface Area | 66.31 Ų | [2][11][12] |

| Appearance | White to off-white powder | [13] |

Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action of Dapansutrile is the selective inhibition of the NLRP3 inflammasome signaling pathway.[9][14] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases.[1]

The NLRP3 Inflammasome Pathway

Activation of the NLRP3 inflammasome is typically a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB transcription factor, resulting in the upregulation of NLRP3 and pro-IL-1β mRNA and protein levels.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[6] This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein (ASC) adapter, and pro-caspase-1.[1]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to form the active enzyme caspase-1. Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[1][3] Caspase-1 activation also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][4]

Inhibition by Dapansutrile

Dapansutrile directly targets and inhibits the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][4] It is believed to inhibit the ATPase activity of NLRP3, which is essential for its oligomerization.[1][2] By blocking the interaction between NLRP3, ASC, and pro-caspase-1, Dapansutrile prevents caspase-1 activation.[1][2] Consequently, it inhibits the maturation and secretion of IL-1β and IL-18 and prevents pyroptosis, without affecting the initial priming step or the mRNA levels of the pathway components.[1]

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of Dapansutrile.

Pharmacological and Quantitative Data

In Vitro Activity

Dapansutrile has demonstrated potent and selective inhibition of the NLRP3 inflammasome across various cell-based assays.

Table 2: Summary of In Vitro Efficacy of Dapansutrile

| Cell Type | Stimulus | Assay | Key Finding | Concentration | Source(s) |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β Secretion | 60% inhibition | 1 µM | [1][3][4] |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-18 Secretion | 70% inhibition | 1 µM | [1][3][4] |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | Pyroptosis | Selective inhibition | 10 µM | [1] |

| Murine Macrophages (J774A.1) | LPS + ATP | IL-1β Secretion | 50% inhibition | Nanomolar range | [3] |

| Human Neutrophils | - | IL-1β Processing | Reduction observed | Not specified | [3] |

Preclinical In Vivo Data

Animal models of inflammatory diseases have been used to establish the preclinical efficacy of Dapansutrile.

Table 3: Summary of Preclinical In Vivo Efficacy of Dapansutrile

| Animal Model | Disease Model | Administration | Key Findings | Source(s) |

| Mouse | Gouty Arthritis (MSU crystal-induced) | Intraperitoneal or diet | Reduced joint inflammation and interleukin levels. | [1][7] |

| Mouse | Multiple Sclerosis (EAE model) | Diet (3.75 g/kg) | Protected against demyelination; decreased spinal cord IL-1β and IL-18. | [1][13] |

| Mouse | Systemic Inflammation (LPS-induced) | Not specified | Reduced severity of inflammation. | [3] |

| Mouse | Myocardial Infarction (Ischemia-Reperfusion) | Intraperitoneal (6-600 mg/kg) | Dose-dependent reduction in infarct size; preserved cardiac function. | [13] |

| Mouse | Parkinson's Disease (MPTP-induced) | Intraperitoneal (200 mg/kg) | Protected against motor deficits and dopaminergic cell loss. | [7] |

Clinical Pharmacokinetics and Safety

Phase 1 trials in healthy volunteers and subsequent patient trials have characterized the pharmacokinetic profile and safety of oral Dapansutrile.

Table 4: Human Pharmacokinetic Parameters of Single Oral Doses of Dapansutrile

| Dose | N | Cmax (ng/mL) | AUC₀₋t (h*ng/mL) | Source(s) |

| 100 mg | 5 | 2,700 | 76,457 | [1] |

| 300 mg | 5 | 9,800 | 324,651 | [1] |

| 1000 mg | 5 | 32,000 | 918,964 | [1] |

-

Half-life: Approximately 24 hours, leading to drug accumulation with daily dosing.[7][10]

-

Safety: Generally well-tolerated. In a Phase 1 study, oral doses up to 1,000 mg daily for 8 days were deemed safe.[3][7] Phase 2 trials in patients with gout flares and heart failure using doses up to 2000 mg/day also showed a satisfactory safety profile.[6][7] Reported adverse events were generally mild and considered unrelated to the drug.[1][6]

Key Experimental Protocols

Evaluating the efficacy of an NLRP3 inflammasome inhibitor like Dapansutrile typically involves a standardized in vitro assay using primary immune cells or cell lines.

References

- 1. Dapansutrile - Wikipedia [en.wikipedia.org]

- 2. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pnas.org [pnas.org]

- 4. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. mdpi.com [mdpi.com]

- 9. Dapansutrile | C4H7NO2S | CID 12714644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. dapansutrile | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 12. dapansutrile | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. go.drugbank.com [go.drugbank.com]

Preclinical Research on Dapansutrile for Alzheimer's Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1] A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD.[2] The nucleotide-binding oligomerization domain-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, an intracellular protein complex, has been identified as a key driver of this inflammatory response.[3] Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, by Aβ deposits leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[3][4] This process creates a self-perpetuating cycle of neuroinflammation and neuronal damage.[4]

Dapansutrile (also known as OLT1177) is an orally bioavailable, small-molecule inhibitor that specifically targets the NLRP3 inflammasome.[3][5] Preclinical research, primarily in the APP/PS1 mouse model of AD, has demonstrated that Dapansutrile can mitigate key aspects of AD pathology.[4][6] Treatment has been shown to reduce neuroinflammation, decrease Aβ plaque load, and rescue cognitive deficits.[3][5] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanism of action of Dapansutrile in the context of Alzheimer's disease.

Mechanism of Action of Dapansutrile

The activation of the NLRP3 inflammasome is a two-step process.[5][7] Dapansutrile exerts its therapeutic effect by specifically inhibiting the second step, preventing the assembly of the inflammasome complex.[5][7]

-

Signal 1 (Priming): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as Aβ oligomers, engage with pattern recognition receptors (e.g., Toll-like receptors) on microglia. This initial signal activates the transcription factor NF-κB, leading to the increased synthesis of inactive NLRP3 and pro-IL-1β.[5][7]

-

Signal 2 (Activation): A second stimulus, such as the phagocytosis of aggregated Aβ leading to lysosomal destabilization and potassium efflux, triggers the oligomerization of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1.[3][5]

-

Inhibition by Dapansutrile: Dapansutrile directly binds to and blocks NLRP3, preventing this crucial oligomerization and assembly step.[4] This action inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[3] Consequently, the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is blocked, halting the downstream inflammatory cascade.[4][5] Dapansutrile is highly specific and does not affect the related NLRC4 or AIM2 inflammasomes.[5][7]

Core Preclinical Study Design

The primary evidence for Dapansutrile's efficacy in an AD context comes from a study utilizing the APP/PS1 transgenic mouse model.[3] These mice express human mutated forms of amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent Aβ accumulation, neuroinflammation, and cognitive deficits, which recapitulate key aspects of human AD pathology.[3] The study was designed to assess Dapansutrile in a therapeutic setting, initiating treatment after the onset of pathology.[3][6]

Experimental Protocols

Animal Model and Dosing

-

Model: APP/PS1 transgenic mice.[3]

-

Treatment Initiation: Treatment began at 6 months of age, a point at which Aβ accumulation and neurological deficits are already present in this model.[6]

-

Administration Route: Oral administration mixed into standard mouse chow.[3]

-

Dose: 7.5 g of Dapansutrile per kg of chow, which corresponds to an approximate daily dose of 1000 mg/kg.[6]

-

Duration: The treatment was administered continuously for 3 months.[3][6]

-

Control Groups: Wild-type (WT) and APP/PS1 mice fed a standard control chow diet were used for comparison.[3]

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test was used to evaluate spatial learning and memory.[3]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase (Learning): Mice were trained over several consecutive days to find the hidden platform using spatial cues in the room. Parameters recorded include escape latency (time to find the platform) and swim path length.

-

Probe Trial (Memory): After the training period, the platform was removed, and mice were allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located was measured to assess memory retention.

Histopathological Analysis

-

Tissue Preparation: Following perfusion and brain extraction, one hemisphere was fixed for histology, and the other was dissected for biochemical analysis.

-

Aβ Plaque Staining: Brain sections (e.g., cortex and hippocampus) were stained with Thioflavin S or specific anti-Aβ antibodies to visualize dense-core plaques.

-

Quantification: The Aβ plaque load was quantified using microscopy and image analysis software to calculate the percentage of the total area occupied by plaques.

Analysis of Microglial Activation

-

Immunohistochemistry: Brain sections were stained with antibodies against microglial activation markers, such as CD68, which is upregulated in phagocytic microglia often found associated with Aβ plaques.[3][8]

-

Flow Cytometry:

-

Cell Isolation: Microglia were acutely isolated from fresh brain tissue by mechanical and enzymatic dissociation followed by a density gradient centrifugation.

-

Staining: The isolated single-cell suspension was stained with fluorescently-labeled antibodies against cell surface markers, including CD11b (a general microglia marker) and CD68.[3]

-

Analysis: The percentage of CD68-positive cells within the CD11b-positive microglial population was quantified using a flow cytometer.[3]

-

Cytokine Quantification

-

Sample Preparation: Brain tissue from the hippocampus or cortex was homogenized in lysis buffer containing protease inhibitors.

-

Assay: The levels of pro-inflammatory cytokines, specifically IL-1β and IL-6, in the brain homogenates were measured using quantitative enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).[3]

Summary of Preclinical Findings

Oral treatment with Dapansutrile resulted in significant improvements across behavioral, pathological, and inflammatory endpoints in the APP/PS1 mouse model.[3][4]

Table 1: Effects of Dapansutrile on Cognitive Performance in APP/PS1 Mice

| Parameter | APP/PS1 + Control Chow | APP/PS1 + Dapansutrile | Finding | Citation |

|---|---|---|---|---|

| MWM Learning (Escape Latency) | Significantly Impaired | Restored to WT levels | Dapansutrile rescued learning deficits. | [3][5][6] |

| MWM Memory (Probe Trial) | Significantly Impaired | Restored to WT levels | Dapansutrile completely rescued memory impairment. |[3] |

Table 2: Effects of Dapansutrile on Neuropathology in APP/PS1 Mice

| Parameter | APP/PS1 + Control Chow | APP/PS1 + Dapansutrile | Finding | Citation |

|---|---|---|---|---|

| Aβ Plaque Load (Cortex) | High | Significantly Reduced | Dapansutrile lowered the amyloid plaque burden. | [3][5][6] |

| Microglial Activation (CD68+) | Significantly Increased | Significantly Reduced | Dapansutrile mitigated the pro-inflammatory activation state of microglia. |[3] |

Table 3: Effects of Dapansutrile on Neuroinflammatory Markers in APP/PS1 Mice

| Parameter (Brain Homogenate) | APP/PS1 + Control Chow | APP/PS1 + Dapansutrile | Finding | Citation |

|---|---|---|---|---|

| Mature IL-1β Levels | Significantly Elevated | Significantly Reduced | Dapansutrile inhibited the core product of the NLRP3 inflammasome. | [3][5][6] |

| IL-6 Levels | Significantly Elevated | Significantly Reduced | Dapansutrile reduced downstream inflammatory cytokine levels. | [3][5][6] |

| TNFα Levels | Elevated | Reduced | Dapansutrile mitigated the broader neuroinflammatory response. |[6] |

In addition to these findings, a metabolomic analysis of plasma from the treated mice revealed that Dapansutrile treatment normalized the metabolic profile, which is typically altered in this AD model, suggesting the drug may also correct metabolic dysfunction associated with the disease.[5][6]

Discussion and Future Directions

The preclinical data strongly support the hypothesis that inhibiting the NLRP3 inflammasome with Dapansutrile is a viable therapeutic strategy for Alzheimer's disease.[3] The findings demonstrate that treatment can not only suppress neuroinflammation but also impact upstream pathology (Aβ plaques) and rescue downstream functional consequences (cognitive impairment).[3][5] This suggests that targeting the inflammatory cascade can interrupt the vicious cycle of Aβ-induced microglial activation and subsequent neuronal damage.[4]

The ability of Dapansutrile to prevent the metabolic reprogramming of microglia toward a pro-inflammatory state is a key mechanistic insight.[5][6] This aligns with emerging concepts of immunometabolism in neurodegeneration. Furthermore, the drug has demonstrated a favorable safety profile in short-term human clinical trials for other inflammatory conditions, such as gout and heart failure, which may facilitate its translation to AD clinical trials.[4]

Future preclinical work could explore the efficacy of Dapansutrile on tau pathology, another core feature of AD. Investigating treatment at different disease stages would also be valuable. Given its good oral bioavailability and demonstrated safety in humans, Dapansutrile is a promising candidate for clinical development as a disease-modifying therapy for Alzheimer's disease, particularly in early stages where inflammation plays a significant role.[3][5]

References

- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 2. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 inflammasome inhibitor OLT1177 rescues cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dapansutrile proves promising for Alzheimer’s | Drug Discovery News [drugdiscoverynews.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Microglial activation occurs late during preclinical Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapansutrile in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons. A key player in this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dapansutrile (also known as OLT1177®), a selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the investigation of Dapansutrile in preclinical models of Parkinson's disease, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes.

Mechanism of Action: NLRP3 Inflammasome Inhibition

In the context of Parkinson's disease, pathological alpha-synuclein aggregates can act as a danger signal, triggering the activation of the NLRP3 inflammasome in microglia. This process involves a two-step signaling cascade. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, which can be initiated by factors like potassium efflux or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which propagate the inflammatory response and contribute to neuronal damage.

Dapansutrile selectively binds to and blocks the NLRP3 protein, preventing the assembly of the inflammasome complex.[1] This inhibition effectively halts the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18, thereby mitigating the neuroinflammatory processes implicated in Parkinson's disease progression.[1][2]

Experimental Protocols in Parkinson's Disease Models

Dapansutrile has been evaluated in several key preclinical models of Parkinson's disease. The following sections detail the methodologies employed in these studies.

MPTP-Induced Neurotoxicity Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxicant-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

Model Induction (Subacute Regimen):

-

Animals: Male C57BL/6 mice.

-

Procedure: Mice receive intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) once daily for five consecutive days. Control animals receive saline injections.[2]

-

-

Dapansutrile (OLT1177) Administration:

-

Dosing: 200 mg/kg administered via i.p. injection.

-

Schedule: Treatment begins one hour before the first MPTP injection and continues daily for the five days of MPTP administration.[2]

-

-

Behavioral Analysis (Rotarod Test):

-

Purpose: To assess motor coordination and balance.

-

Procedure: Mice are placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Testing is typically performed 24 hours after the final MPTP injection.[2]

-

-

Biochemical and Histological Analysis:

-

Tissue Collection: Brains are collected 24 hours after the last MPTP injection. The ventral midbrain and striatum are dissected.

-

Western Blotting: Used to quantify the levels of monomeric and oligomeric alpha-synuclein, as well as markers for dopaminergic neurons (Tyrosine Hydroxylase, TH) and microglia.[2]

-

ELISA: Used to measure the concentrations of mature IL-1β and IL-18 in brain tissue homogenates.[2]

-

Immunohistochemistry: Used to visualize and count TH-positive dopaminergic neurons in the SNpc to assess the degree of neuroprotection.[2]

-

Alpha-Synuclein Propagation Model (PFF)

This model investigates the prion-like spread of pathological alpha-synuclein.

-

Model Induction:

-

Animals: Wild-type mice.

-

Procedure: Mice receive a single stereotaxic microinjection of preformed fibrils (PFFs) of recombinant alpha-synuclein into a specific brain region, typically the striatum.[3] This seeds the aggregation and cell-to-cell propagation of endogenous alpha-synuclein.

-

-

Dapansutrile Administration:

-

Dosing and Schedule: Chronic oral treatment at clinically relevant doses is administered, often mixed in the feed, for an extended period (e.g., six months) following the PFF injection.[3]

-

-

Outcome Measures:

Transgenic Alpha-Synuclein Model

These models utilize mice genetically engineered to overexpress human wild-type or mutant (e.g., A53T) alpha-synuclein, leading to age-dependent development of PD-like pathology.

-

Model: PLP-α-syn transgenic mice, which express human wild-type alpha-synuclein in oligodendrocytes.[3]

-

Dapansutrile Administration:

-

Paradigm: A therapeutic paradigm is often used, where chronic oral treatment begins after the mice have started to develop pathology.[3]

-

-

Outcome Measures:

-

Motor Function: Assessed through a battery of behavioral tests over time.

-

Neuropathology: Includes quantification of alpha-synuclein aggregates, microgliosis, and dopaminergic neurodegeneration.[3]

-

Transcriptomics: RNA sequencing of isolated microglia can be performed to analyze treatment-induced changes in gene expression signatures.[3]

-

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of Dapansutrile in the MPTP mouse model.[2]

Table 1: Effect of Dapansutrile on Motor Function

| Group | Treatment | Rotarod Latency (seconds) | % Improvement vs. MPTP |

| Sham | Saline | ~160 | N/A |

| MPTP | Vehicle | ~80 | N/A |

| MPTP + OLT1177 | Dapansutrile (200 mg/kg) | ~140 | ~75% |

| Data are approximated from published graphs and represent a significant prevention of motor deficit (p < 0.05).[2] |

Table 2: Neuroprotective Effect of Dapansutrile on Dopaminergic Neurons

| Group | Treatment | TH+ Neurons in SNpc (% of Sham) | % Protection |

| Sham | Saline | 100% | N/A |

| MPTP | Vehicle | ~50% | N/A |

| MPTP + OLT1177 | Dapansutrile (200 mg/kg) | ~85% | ~70% |

| Data are approximated from published graphs and represent a significant protection against neuronal loss (p < 0.05).[2] |

Table 3: Effect of Dapansutrile on Neuroinflammatory Markers

| Group | Treatment | IL-1β Levels (pg/mg protein) | IL-18 Levels (pg/mg protein) |

| Sham | Saline | ~1.0 | ~25 |

| MPTP | Vehicle | ~3.5 | ~65 |

| MPTP + OLT1177 | Dapansutrile (200 mg/kg) | ~1.5 | ~35 |

| Data are approximated from published graphs and represent a significant reduction in cytokine levels (p < 0.05) compared to the MPTP group.[2] |

Table 4: Effect of Dapansutrile on Alpha-Synuclein Levels

| Group | Treatment | Monomeric α-Synuclein (Fold change vs. Sham) |

| Sham | Saline | 1.0 |

| MPTP | Vehicle | ~2.5 |

| MPTP + OLT1177 | Dapansutrile (200 mg/kg) | ~1.2 |

| Data are approximated from published Western blot quantifications and represent a significant reduction in alpha-synuclein accumulation (p < 0.05) compared to the MPTP group.[2] |

Conclusion and Future Directions

Preclinical studies in robust animal models of Parkinson's disease provide compelling evidence for the therapeutic potential of Dapansutrile. By specifically targeting the NLRP3 inflammasome, Dapansutrile effectively reduces neuroinflammation, prevents the loss of dopaminergic neurons, mitigates the accumulation of pathological alpha-synuclein, and improves motor function.[2][3] These promising preclinical results have paved the way for clinical investigation. A Phase 2 clinical trial, known as DAPA-PD, is underway to evaluate the safety, tolerability, and efficacy of Dapansutrile in slowing disease progression in individuals with early-stage Parkinson's disease. The outcomes of this trial will be critical in determining the future role of NLRP3 inflammasome inhibition as a disease-modifying strategy for Parkinson's disease.

References

- 1. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of NLRP3 reduces the levels of α-synuclein and protects dopaminergic neurons in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic NLRP3 Inhibition Modulates Parkinson’s Disease-Associated Microglial Transcriptomic Signatures and Mitigates α-Synuclein–Triggered Neurodegeneration | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

Dapansutrile's Impact on Microglial Activation: A Technical Guide

Abstract: This document provides a detailed technical overview of Dapansutrile (also known as OLT1177), a novel, orally bioavailable small molecule that specifically inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome. There is a growing body of evidence implicating neuroinflammation, driven by the activation of microglial cells, in the pathogenesis of various neurodegenerative diseases. The NLRP3 inflammasome, highly expressed in microglia, is a critical component of the innate immune response that, when chronically activated, contributes to a damaging, pro-inflammatory state in the central nervous system (CNS).[1][2] Dapansutrile represents a promising therapeutic agent by directly targeting this pathway. This guide will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the core pathways and workflows involved.

Introduction to Microglial Activation and the NLRP3 Inflammasome

Microglia are the resident immune cells of the CNS, responsible for surveillance and response to pathogens and cellular damage.[3] In response to specific stimuli, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), microglia transition from a resting, ramified state to an activated, amoeboid state.[3][4] This activation can be detrimental if it becomes chronic, leading to a sustained release of pro-inflammatory cytokines and contributing to neurodegenerative processes.[2][5]

A key driver of this inflammatory response is the NLRP3 inflammasome, a multi-protein complex within the microglia.[1][2] Its activation is a two-step process:

-

Priming (Signal 1): Typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1][6]

-

Activation (Signal 2): A diverse range of stimuli, including ATP efflux, crystalline structures (like amyloid-β), and mitochondrial dysfunction, triggers the oligomerization of NLRP3 with the adaptor protein ASC and pro-caspase-1.[1][2][7]

This assembly leads to the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted.[1][8] This process can also induce a form of inflammatory cell death known as pyroptosis.[1][8]

Dapansutrile (OLT1177): A Selective NLRP3 Inhibitor

Dapansutrile is an orally active β-sulfonyl nitrile compound developed to specifically inhibit the NLRP3 inflammasome.[9][10] It has demonstrated a favorable safety profile in human clinical trials and has good oral bioavailability.[1][7] Its specificity is a key feature; it has been shown to inhibit the NLRP3 inflammasome without affecting the NLRC4 or AIM2 inflammasomes.[7][10]

Mechanism of Action on Microglial Activation

Dapansutrile exerts its anti-inflammatory effects by directly targeting the activation step of the NLRP3 inflammasome assembly in microglia.

3.1 Direct Inhibition of NLRP3 Oligomerization Dapansutrile prevents the activation and oligomerization of the NLRP3 protein, which is the crucial second step in inflammasome formation.[2][7][8] By binding to NLRP3, it blocks the interaction between NLRP3, ASC, and pro-caspase-1.[8][10] This action directly inhibits the downstream activation of caspase-1 and the subsequent maturation of IL-1β and IL-18, without altering the gene expression of the inflammasome components themselves.[2][7]

Caption: Dapansutrile inhibits the assembly of the NLRP3 inflammasome complex in microglia.

3.2 Prevention of Pro-inflammatory Metabolic Reprogramming Chronic microglial activation is associated with a metabolic shift towards aerobic glycolysis, which supports a pro-inflammatory phenotype.[2][7] By inhibiting the NLRP3 inflammasome, Dapansutrile may help prevent this metabolic reprogramming, maintaining a more homeostatic metabolic profile in microglia and reducing the chronic inflammatory state.[2][7]

Quantitative Data from Preclinical Studies

Dapansutrile has been evaluated in several preclinical models of neuroinflammation, demonstrating significant efficacy in reducing microglial activation and its downstream consequences. The following tables summarize key quantitative findings.

Table 1: Effect of Dapansutrile on Pro-Inflammatory Cytokines in the Spinal Cord of EAE Mice (Data synthesized from Sánchez-Fernández et al., 2019)[11]

| Cytokine | Treatment Group | Mean Concentration (pg/mL) | % Reduction vs. Control |

| IL-1β | Standard Food (Control) | ~150 | - |

| Dapansutrile (3.75 g/kg) | ~50 | ~67% | |

| IL-18 | Standard Food (Control) | ~1200 | - |

| Dapansutrile (3.75 g/kg) | ~600 | ~50% | |

| IL-6 | Standard Food (Control) | ~250 | - |

| Dapansutrile (3.75 g/kg) | ~100 | ~60% | |

| TNFα | Standard Food (Control) | ~125 | - |

| Dapansutrile (3.75 g/kg) | ~50 | ~60% |

Table 2: Effect of Dapansutrile on Immune Cell Infiltration in the Spinal Cord of EAE Mice (Data synthesized from Sánchez-Fernández et al., 2019)[12]

| Cell Type | Measurement | % Reduction with Dapansutrile |

| CD4+ T Cells | Flow Cytometry | ~50% |

| Macrophages | Flow Cytometry (CD45high, CD11b+) | Significant Reduction |

| Microglia | Flow Cytometry (CD45low, CD11b+) | Significant Reduction |

Key Experimental Protocols

Evaluating the efficacy of Dapansutrile on microglial activation requires a combination of in vitro and in vivo techniques.

5.1 In Vitro Assessment of NLRP3 Inflammasome Inhibition in Microglia

This protocol outlines the steps to measure the direct inhibitory effect of Dapansutrile on cultured microglia.

Caption: Experimental workflow for assessing Dapansutrile's in vitro efficacy.

Methodology Details:

-

Microglia Isolation: Primary microglia are isolated from the cortices of P0-P3 mouse pups. Tissues are dissociated, and cells are cultured in flasks. After 7-10 days, microglia are separated from astrocytes by gentle shaking.

-

Priming and Treatment: Cells are plated and primed with LPS (Signal 1) to induce pro-IL-1β and NLRP3 expression. Following priming, cells are pre-incubated with varying concentrations of Dapansutrile or vehicle control for 1 hour.

-

Activation: The NLRP3 inflammasome is activated with a Signal 2 stimulus, such as ATP.

-

Endpoint Analysis:

-

ELISA: Supernatants are analyzed using commercial ELISA kits to quantify the concentration of secreted mature IL-1β and IL-18. A dose-dependent decrease with Dapansutrile treatment is expected.

-

Caspase-1 Activity Assay: A fluorometric or colorimetric assay is used to measure the activity of caspase-1 in the cell supernatant or lysate, which is expected to decrease with Dapansutrile treatment.[13]

-

Western Blotting: Cell lysates and supernatants are probed with antibodies against the cleaved p20 subunit of caspase-1 and the N-terminal fragment of Gasdermin D (GSDMD) to confirm inhibition of pyroptosis pathway activation.

-

5.2 In Vivo Assessment in Neuroinflammation Models

The Experimental Autoimmune Encephalomyelitis (EAE) model is commonly used to study neuroinflammation in multiple sclerosis and is relevant for assessing Dapansutrile's effects.[11][12]

Methodology Details:

-

EAE Induction: EAE is induced in female C57BL/6 mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Dapansutrile Administration: Dapansutrile is administered orally, either prophylactically (starting at the time of induction) or therapeutically (starting at the onset of clinical symptoms).[12] A common method is delivery via enriched food pellets (e.g., 3.75 g/kg).[11]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).

-

Histological and Molecular Analysis: At the study endpoint (e.g., peak of disease), spinal cords and brains are harvested.

-

Immunohistochemistry (IHC): Tissue sections are stained with antibodies against Iba1 to assess microglial activation (morphology and density) and CD45 to quantify immune cell infiltration.[14]

-

Flow Cytometry: CNS tissue is dissociated into a single-cell suspension. Cells are stained with fluorescently-labeled antibodies (e.g., CD11b, CD45, CD4, F4/80) to quantify populations of microglia (CD11b⁺/CD45ˡᵒʷ), macrophages (CD11b⁺/CD45ʰⁱᵍʰ), and lymphocytes.[12][15]

-

Cytokine Analysis: CNS tissue homogenates are analyzed by multiplex immunoassay (e.g., Luminex) or ELISA to measure levels of IL-1β, IL-18, IL-6, and TNFα.

-

5.3 Immunohistochemical Protocol for Microglial Activation

This protocol details the staining and analysis of brain tissue to visualize and quantify microglial activation status.

Caption: Step-by-step workflow for Iba1 staining to assess microglial morphology.

Analysis of Microglial Morphology:

-

Quantification: The number of Iba1-positive cells is counted in defined regions of interest (e.g., hippocampus, cortex).

-

Morphological Assessment: Microglia are categorized based on their morphology:

-

Resting/Surveying: Small cell body with long, thin, highly ramified processes.

-

Activated/Effector: Enlarged, amoeboid cell body with shorter, thicker, and fewer processes.[4]

-

Dapansutrile treatment is expected to preserve the resting morphology and reduce the number of activated microglia in disease models.

-

Conclusion and Future Directions

Dapansutrile effectively mitigates microglial activation by specifically inhibiting the NLRP3 inflammasome. Preclinical data strongly support its role in reducing the production of key pro-inflammatory cytokines and limiting neuroinflammation in various disease models. Its oral bioavailability and demonstrated safety profile make it a compelling candidate for treating neurodegenerative and neuroinflammatory disorders where microglial activation is a key pathological driver.[7][16] Ongoing and future clinical trials in conditions like Parkinson's disease will be critical to translating these promising preclinical findings into tangible therapeutic benefits for patients.[16][17]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. criver.com [criver.com]

- 4. Assessment of microglial activation [bio-protocol.org]

- 5. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]

- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Dapansutrile - Wikipedia [en.wikipedia.org]

- 9. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]

- 12. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]

- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]

- 16. Assessing the Ability of Dapansutrile, a Selective, Oral Inhibitor of the NLRP3 Neuroinflammatory Pathway, to Mitigate Progression of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 17. Olatec Therapeutics to Conduct a Phase 2 Clinical Trial in Patients with Early Parkinson’s Disease with its NLRP3 Inhibitor, Dapansutrile - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for OLT1177 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for setting up and conducting cell culture assays to evaluate the efficacy of OLT1177, a selective inhibitor of the NLRP3 inflammasome.

Introduction

OLT1177, also known as dapansutrile, is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it promotes the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1][2][3]. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. OLT1177 exerts its inhibitory effect by preventing the oligomerization of the NLRP3 inflammasome, a critical step for its activation and subsequent downstream signaling[1][3].

This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of OLT1177 on the NLRP3 inflammasome in a cell-based model. The human monocytic cell line, THP-1, is used as a model system as it reliably expresses the necessary components of the NLRP3 inflammasome[4][5].

Mechanism of Action: OLT1177 Inhibition of the NLRP3 Inflammasome

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway. The second step is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms[4][6]. OLT1177 directly targets NLRP3, preventing its oligomerization and thereby blocking the entire downstream cascade of inflammatory cytokine production[1][3].

Experimental Protocols

The following protocols outline the procedures for evaluating the inhibitory effect of OLT1177 on NLRP3 inflammasome activation in THP-1 cells.

Protocol 1: THP-1 Cell Culture and Differentiation

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well and 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Differentiation into Macrophages:

-

Seed THP-1 monocytes into 6-well or 96-well plates at a density of 5 x 10⁵ cells/mL.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 48-72 hours. Differentiated cells will become adherent.

-

After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.

-

Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the inflammasome activation assay.

-

Protocol 2: NLRP3 Inflammasome Activation and OLT1177 Treatment

Materials:

-

Differentiated THP-1 cells in a 96-well plate

-

OLT1177

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin or ATP

-

Opti-MEM™ I Reduced Serum Medium

-

DMSO (for OLT1177 stock solution)

Procedure:

-

OLT1177 Stock Solution: Prepare a 10 mM stock solution of OLT1177 in DMSO. Further dilutions should be made in cell culture medium to the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.

-

Priming:

-

Replace the medium in the wells containing differentiated THP-1 cells with 100 µL of Opti-MEM™.

-

Add LPS to a final concentration of 1 µg/mL.

-

Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

-

OLT1177 Treatment:

-

Following the priming step, add various concentrations of OLT1177 (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest OLT1177 treatment.

-

Incubate for 30 minutes.

-

-

Activation:

-

Add the NLRP3 activator. Use either Nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis of IL-1β, IL-18, and LDH release.

Protocol 3: Measurement of IL-1β and IL-18 Secretion by ELISA

Materials:

-

Human IL-1β ELISA Kit

-

Human IL-18 ELISA Kit

-

Cell culture supernatants from Protocol 2

-

Microplate reader

Procedure:

-

Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions provided with the respective kits[3][6][7][8][9].

-

Briefly, this involves adding the collected cell culture supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the concentration of IL-1β and IL-18 in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.

Protocol 4: Caspase-1 Activity Assay

Materials:

-

Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)

-

Cell culture supernatants or cell lysates from Protocol 2

-

Luminometer

Procedure:

-

Perform the caspase-1 activity assay according to the manufacturer's protocol[2][10][11][12][13].

-

This assay typically uses a specific caspase-1 substrate that, when cleaved, generates a luminescent signal.

-

Add the assay reagent to the cell culture supernatants or cell lysates.

-

Incubate as recommended and measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the caspase-1 activity.

Protocol 5: Cytotoxicity Assay (LDH Release)

Materials:

-

LDH cytotoxicity assay kit

-

Cell culture supernatants from Protocol 2

-

Microplate reader

Procedure:

-

To assess whether OLT1177 induces cell death, perform an LDH (Lactate Dehydrogenase) release assay.

-

Follow the manufacturer's instructions for the LDH assay kit.

-

This involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagent.

-

Measure the absorbance at the recommended wavelength.

-

Include positive controls for maximum LDH release (by lysing a set of untreated cells) and negative controls (untreated cells).

-

Calculate the percentage of cytotoxicity based on the LDH released into the medium.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison of the effects of different concentrations of OLT1177.

Table 1: Effect of OLT1177 on IL-1β and IL-18 Secretion in LPS and Nigericin-Stimulated THP-1 Cells

| OLT1177 Conc. (µM) | IL-1β (pg/mL) ± SD | % Inhibition of IL-1β | IL-18 (pg/mL) ± SD | % Inhibition of IL-18 |

| 0 (Vehicle) | 0 | 0 | ||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| Positive Control | ||||

| Negative Control |

Table 2: Effect of OLT1177 on Caspase-1 Activity and Cytotoxicity in LPS and Nigericin-Stimulated THP-1 Cells

| OLT1177 Conc. (µM) | Caspase-1 Activity (RLU) ± SD | % Inhibition of Caspase-1 | % Cytotoxicity (LDH Release) ± SD |

| 0 (Vehicle) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| Positive Control | |||

| Negative Control |

RLU: Relative Luminescence Units; SD: Standard Deviation

Experimental Workflow

The overall experimental workflow for assessing the inhibitory activity of OLT1177 is depicted below.

Guidelines and Considerations

-

Cell Viability: It is crucial to assess the cytotoxicity of OLT1177 at the tested concentrations to ensure that the observed reduction in cytokine secretion is due to specific inhibition of the inflammasome and not a result of cell death.

-

Controls: Always include appropriate controls in your experiments:

-

Negative Control: Cells treated with neither LPS nor the activator.

-

Priming Control: Cells treated with LPS only.

-

Activation Control: Cells treated with LPS and the activator (positive control for inflammasome activation).

-

Vehicle Control: Cells treated with LPS, the activator, and the vehicle (e.g., DMSO) used to dissolve OLT1177.

-

-

Dose-Response: Perform a dose-response curve for OLT1177 to determine its IC₅₀ (half-maximal inhibitory concentration).

-

Specificity: To confirm the specificity of OLT1177 for the NLRP3 inflammasome, consider performing similar assays using activators of other inflammasomes (e.g., NLRC4 or AIM2), where OLT1177 is expected to have no effect[1].

-

Data Analysis: Express results as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

References

- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 2. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. invivogen.com [invivogen.com]

- 6. weldonbiotech.com [weldonbiotech.com]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Easier Detection of Inflammasome Activation [worldwide.promega.com]

Dapansutrile: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile, also known as OLT1177, is a novel, orally active, and selective β-sulfonyl nitrile compound that functions as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[4] Dapansutrile exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] This document provides detailed application notes and protocols for the solubility and preparation of Dapansutrile for in vitro experiments.

Physicochemical Properties and Solubility

Dapansutrile (3-(methylsulfonyl)propanenitrile) is a crystalline solid with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol .[1][2] Proper solubilization is critical for accurate and reproducible results in in vitro assays.

Table 1: Solubility of Dapansutrile in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ≥ 100 mg/mL[6] | ≥ 750.92 mM[6] | Hygroscopic; use freshly opened DMSO. Sonication is recommended.[6][7] |

| Water | 36.67 mg/mL[6] | 275.36 mM[6] | Ultrasonic assistance may be needed.[6] |

| Ethanol | Insoluble[2] | - | Not a suitable solvent. |

| PBS (pH 7.2) | 3 mg/mL[8] | 22.5 mM[8] |

Preparation of Stock Solutions and Working Solutions for In Vitro Experiments

The following protocols are recommended for the preparation of Dapansutrile solutions for use in cell-based assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution that can be further diluted to working concentrations in cell culture media.

Materials:

-

Dapansutrile powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptically weigh the desired amount of Dapansutrile powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, dissolve 13.32 mg of Dapansutrile in 1 mL of DMSO).

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If necessary, sonicate the solution for short intervals to aid dissolution.[6]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2][7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

-

Dapansutrile stock solution (from Protocol 1)

-

Sterile cell culture medium appropriate for your cell type

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw a single-use aliquot of the Dapansutrile DMSO stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Note: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.

-

Pre-warm the required volume of cell culture medium to 37°C.

-

Add the calculated volume of the Dapansutrile stock solution to the pre-warmed medium and mix thoroughly by gentle pipetting or inversion.

-

This working solution is now ready to be added to your cell cultures. It is recommended to prepare fresh working solutions for each experiment.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for preparing and using Dapansutrile in a typical in vitro experiment designed to assess its anti-inflammatory activity.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Dapansutrile selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Dapansutrile has been shown to inhibit the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[1] This action prevents the release of IL-1β and IL-18 and also inhibits pyroptosis, a pro-inflammatory form of cell death.[1]

In Vitro Efficacy and Recommended Concentrations

Dapansutrile has demonstrated potent inhibitory effects on the NLRP3 inflammasome in various in vitro models. The effective concentration can vary depending on the cell type and the specific stimulus used.

Table 2: In Vitro Efficacy of Dapansutrile

| Cell Type | Assay | Effective Concentration | Effect |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + Nigericin Stimulation | 1 µM | ~60% inhibition of IL-1β secretion, ~70% inhibition of IL-18 secretion.[1] |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + Nigericin Stimulation | 10 µM | Inhibition of pyroptosis.[1] |

| Murine Macrophages (J774A.1) | LPS + Nigericin Stimulation | 1 µM or less | Inhibition of NLRP3-ASC and NLRP3-caspase-1 interaction.[5] |

| Human Blood-Derived Macrophages | LPS Stimulation | Nanomolar concentrations | Reduction of IL-1β and IL-18 release.[2] |

| Monocytes from CAPS patients | LPS Stimulation | Not specified | 84% and 36% inhibition of IL-1β release in two patient samples.[2] |

Note: It is recommended to perform a dose-response curve to determine the optimal concentration of Dapansutrile for your specific experimental setup.

Selectivity

Studies have shown that Dapansutrile is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes such as AIM2 or NLRC4 at concentrations up to 100 µM.[8] Furthermore, it does not impact the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18, nor does it affect TNF-α release, indicating its specific mechanism of action is at the level of inflammasome assembly and activation.[1][9]

Conclusion

Dapansutrile is a valuable tool for researchers studying NLRP3-mediated inflammation. Adherence to proper solubility and preparation protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for the effective use of Dapansutrile in in vitro research settings.

References

- 1. Dapansutrile - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]

- 5. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dapansutrile | NOD | NOD-like Receptor (NLR) | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. ard.bmj.com [ard.bmj.com]

Application Notes and Protocols: Dapansutrile Dosage in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and administration of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in various rodent models of inflammatory diseases. Detailed experimental protocols and visual diagrams are included to facilitate study design and execution.

Mechanism of Action: NLRP3 Inflammasome Inhibition

Dapansutrile is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, leading to their secretion and subsequent inflammatory responses, including pyroptosis, a form of programmed cell death.[1][2] Dapansutrile effectively blocks this cascade by inhibiting the formation and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[1][4]

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Dapansutrile - Wikipedia [en.wikipedia.org]

- 3. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]

- 4. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Dapansutrile in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177) is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Dapansutrile, as an orally active small molecule, presents a promising therapeutic agent for studying and potentially treating such conditions.[1] These application notes provide a detailed protocol for the administration of Dapansutrile to rats via oral gavage, a common and effective method for precise oral dosing in preclinical research.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving the oral administration of Dapansutrile in rodents.

| Parameter | Species | Dosage | Dosing Frequency | Vehicle | Study Focus | Reference |

| Dapansutrile | Rat | 200 mg/kg/day | Once daily | Not Specified in Abstract | Atrial Fibrillation | [3] |

| Dapansutrile | Mouse | 60 mg/kg | Twice daily | Distilled Water | Experimental Autoimmune Encephalomyelitis | [4] |

| Dapansutrile | Mouse | 100 mg/kg | Not Specified | Not Specified | Interstitial Cystitis |

Signaling Pathway: Dapansutrile Inhibition of the NLRP3 Inflammasome

Dapansutrile exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a wide range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Dapansutrile is understood to inhibit the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex and the subsequent downstream inflammatory cascade.[2]

Caption: Dapansutrile inhibits the NLRP3 inflammasome signaling pathway.

Experimental Workflow: Oral Gavage Administration

The following diagram outlines the general workflow for administering Dapansutrile to rats via oral gavage.

Caption: Experimental workflow for Dapansutrile oral gavage in rats.

Experimental Protocol: Oral Gavage of Dapansutrile in Rats

This protocol provides a detailed methodology for the safe and effective administration of Dapansutrile to rats via oral gavage.

1. Materials:

-

Dapansutrile (OLT1177) powder

-

Vehicle (e.g., distilled water, sterile saline, or a specified formulation vehicle)

-

Appropriately sized oral gavage needles for rats (typically 16-18 gauge, with a ball-tip)

-

Sterile syringes (1-3 mL, depending on the required volume)

-

Animal scale

-

Permanent marker

-

70% ethanol for disinfection

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Dapansutrile Formulation Preparation:

-

Calculate the required amount of Dapansutrile: Based on the desired dosage (e.g., 200 mg/kg) and the body weight of the rat, calculate the mass of Dapansutrile needed per animal.

-

Vehicle Selection: While distilled water has been used in mice, the optimal vehicle for rats should be determined based on the physicochemical properties of Dapansutrile and the specific experimental design.[4] Common vehicles for oral gavage include water, saline, and methylcellulose solutions.

-

Formulation:

-

Accurately weigh the calculated amount of Dapansutrile powder.

-

In a sterile container, dissolve or suspend the Dapansutrile in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Gentle warming or vortexing may be necessary to aid dissolution, but stability of the compound under these conditions should be verified.

-

The final volume to be administered should not exceed 10 mL/kg of the rat's body weight.

-

3. Oral Gavage Procedure:

-

Animal Preparation:

-

Accurately weigh the rat to ensure correct dosage calculation.

-

Properly restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with the thumb and forefinger, extending the head and neck to align the esophagus and stomach. The body of the rat can be supported against the handler's body.

-

-

Gavage Needle Preparation and Measurement:

-

Select a gavage needle of the appropriate size for the rat.

-

Measure the correct insertion depth by placing the tip of the gavage needle at the rat's mouth and extending it to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker. This ensures the needle reaches the stomach without causing injury.

-

Attach the gavage needle to the syringe filled with the Dapansutrile formulation. Expel any air bubbles.

-

-

Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes the pharynx.

-

Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause esophageal or tracheal perforation.

-

Once the needle is inserted to the pre-marked depth, slowly and steadily depress the syringe plunger to administer the Dapansutrile formulation.

-

After administration, gently and slowly withdraw the gavage needle.

-

-

Post-Procedure Monitoring:

-

Return the rat to its home cage.

-

Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or regurgitation, which could indicate improper administration into the trachea.

-